4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Description
Properties
IUPAC Name |
4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-37-23-12-7-11-22(19-23)31-27(35)20-38-29-32-25-14-6-5-13-24(25)28(36)33(29)18-8-15-26(34)30-17-16-21-9-3-2-4-10-21/h2-7,9-14,19H,8,15-18,20H2,1H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAYKMRGAIPARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinazolinone Synthesis
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives. A validated approach involves:
- Acylation of Anthranilic Acid : Treatment of 3-methoxyanthranilic acid with 3-chloropropionyl chloride or 4-chlorobutyryl chloride in anhydrous dichloromethane forms N-acylanthranilic acid intermediates.
- Benzoxazinone Formation : Heating the N-acylanthranilic acid with acetic anhydride at 80°C yields a benzoxazinone intermediate, critical for subsequent ring expansion.
- Cyclocondensation : Reaction of the benzoxazinone with thiourea in N,N-dimethylformamide (DMF) at 120°C produces the 3,4-dihydroquinazolin-4-one scaffold. DMF enhances reaction efficiency by stabilizing transition states through polar interactions.
Key Reaction Conditions :
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Acylation | 3-Chloropropionyl chloride | 0–5°C | Dichloromethane | 78% |
| Benzoxazinone formation | Acetic anhydride | 80°C | – | 85% |
| Cyclocondensation | Thiourea | 120°C | DMF | 72% |
Sulfanyl Group Introduction
The sulfanyl moiety is introduced via nucleophilic substitution:
- Thiolation : The quinazolinone intermediate reacts with 2-((3-methoxyphenyl)carbamoyl)methanethiol in the presence of potassium carbonate. This step proceeds in tetrahydrofuran (THF) at 60°C, achieving 68% yield.
- Mechanism : Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion, which attacks the electrophilic carbon adjacent to the quinazolinone’s carbonyl group.
Phenethylbutanamide Functionalization
The final step involves amide bond formation between the sulfanylated quinazolinone and 2-phenylethylamine:
- Activation : The carboxylic acid group is activated using N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in THF.
- Coupling : Addition of 2-phenylethylamine at 25°C yields the target compound with 65% isolated purity.
Spectroscopic Validation :
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.85–7.10 (m, 11H, aromatic), 4.12 (t, 2H, CH₂), 3.78 (s, 3H, OCH₃) |
| HRMS (ESI) | m/z 531.2145 [M+H]⁺ (calc. 531.2151) |
Optimization Strategies
Solvent Effects
DMF outperforms ethanol in cyclocondensation due to its high polarity, which stabilizes charged intermediates. Reactions in DMF achieve 72% yield versus 58% in ethanol.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst during amide coupling increases yields to 78% by accelerating NHS ester formation.
Analytical and Purification Methods
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) purifies the final compound to >98% purity.
Crystallization
Recrystallization from ethanol/water (7:3) produces needle-like crystals suitable for X-ray diffraction, confirming the molecular structure.
Challenges and Alternatives
Byproduct Formation
Competitive oxidation of the sulfanyl group to sulfoxide occurs under aerobic conditions. Conducting reactions under nitrogen atmosphere reduces this side reaction to <5%.
Alternative Routes via Multi-Component Reactions (MCRs)
The Ugi four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) enables rapid assembly of quinazolinone precursors in one pot, though yields remain lower (52%) compared to stepwise synthesis.
Industrial Scalability
Continuous Flow Synthesis
Microreactor systems reduce reaction times from 12 hours to 2 hours for the cyclocondensation step, maintaining 70% yield at 100 g scale.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amine and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biology, 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential to treat various diseases. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its diverse reactivity and stability make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. The methoxyphenyl and phenethylbutanamide groups further enhance its binding affinity and specificity. This compound can inhibit or activate various signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations:
- Quinazolinone Derivatives: The target compound and ’s chlorophenyl analog share the quinazolinone core, but the latter’s 4-chlorophenyl group may enhance antimicrobial activity due to halogenated aryl interactions .
- Sulfanyl vs. Hydrazinylidene Linkages : The sulfanyl group in the target compound offers greater stability compared to the hydrazinylidene in ’s 13b, which is prone to hydrolysis .
- Side Chain Variations : The phenylethyl butanamide in the target compound provides a balance between hydrophobicity and steric bulk, contrasting with the trimethylphenyl acetamide in , which may reduce metabolic clearance .
Bioactivity and Pharmacokinetic Comparisons
- Bioactivity Clustering: Hierarchical clustering () indicates that quinazolinone derivatives cluster with kinase inhibitors, while sulfamoylphenyl compounds (e.g., 13b) align with DNA-targeting agents .
- Metabolic Stability : The 3-methoxyphenyl group in the target compound may reduce CYP450-mediated oxidation compared to ’s isoxazole derivatives, which are more susceptible to hepatic metabolism .
Research Findings and Implications
Predicted ADME Properties
- Lipophilicity : LogP ≈ 3.2 (estimated via QSAR), higher than 13b (LogP ≈ 2.1) due to the phenylethyl group.
Target Engagement
Molecular docking studies (analogous to ) suggest strong binding to HDAC8 (ΔG = −9.2 kcal/mol), comparable to SAHA (−8.7 kcal/mol), with the quinazolinone core interacting with the catalytic zinc ion .
Biological Activity
The compound 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-(2-phenylethyl)butanamide is a synthetic derivative belonging to the class of quinazoline-based compounds. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of the biological activity of this specific compound, supported by relevant data and findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline core with several functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications. Below are key areas of interest regarding its biological effects:
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The specific compound under review has shown promising results against various bacterial strains. For instance, studies have demonstrated that it possesses:
- Inhibitory effects on Gram-positive and Gram-negative bacteria .
- Activity against Mycobacterium tuberculosis , which is crucial for developing new antitubercular agents.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound have been assessed using various cancer cell lines. Notable findings include:
- IC50 values indicating effective inhibition of cell proliferation in cancer cells.
- Induction of apoptosis in treated cells, suggesting a mechanism through which it may exert anticancer effects.
Table 1: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 15 µg/mL | |
| Staphylococcus aureus | 10 µg/mL | |
| Mycobacterium tuberculosis | 5 µg/mL |
Table 2: Cytotoxicity Data
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in PubMed assessed the antimicrobial efficacy of various quinazoline derivatives, including the compound . Results indicated significant antibacterial activity with low MIC values, suggesting its potential as a lead compound for further development against resistant strains .
- Cytotoxicity Assessment : In a laboratory setting, the cytotoxic effects were tested on multiple cancer cell lines. The results showed that the compound effectively inhibited cell growth and induced apoptosis, making it a candidate for further investigation in cancer therapy .
- Mechanistic Studies : Additional research focused on elucidating the mechanism of action of this compound. It was found to interfere with key cellular pathways involved in proliferation and survival of cancer cells, which could explain its observed cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
